Product packaging for 1-Aminocyclopropanol(Cat. No.:CAS No. 54376-44-2)

1-Aminocyclopropanol

Cat. No.: B1218379
CAS No.: 54376-44-2
M. Wt: 73.09 g/mol
InChI Key: KFUSIRMDWATCKL-UHFFFAOYSA-N
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Description

Historical Context of ACC Discovery and its Significance in Biological Systems

The journey to understanding 1-Aminocyclopropane-1-carboxylic acid (ACC) is intrinsically linked to the study of ethylene (B1197577), a gaseous plant hormone. The physiological effects of ethylene on plants were first noted in 1901. However, it wasn't until decades later that the biosynthetic pathway of this crucial hormone began to be unraveled. nih.gov

A significant breakthrough occurred in 1979 when Adams and Yang identified ACC as the key intermediate in the ethylene biosynthesis pathway in apple tissues. frontiersin.orgnih.gov This discovery was a pivotal moment in plant science, providing a deeper understanding of how plants regulate a myriad of processes such as fruit ripening, senescence, and responses to environmental stressors. frontiersin.orgwikipedia.org The identification of ACC opened the door for detailed molecular and genetic studies into the regulation of ethylene production. nih.gov

Differentiation of 1-Aminocyclopropane-1-carboxylic Acid (ACC) from 1-Aminocyclopropanol in Academic Literature

Scientific literature primarily focuses on 1-Aminocyclopropane-1-carboxylic acid (ACC) due to its established and significant role in plant biochemistry as the precursor to ethylene.

Overview of ACC's Role as a Key Intermediate in Biochemical Pathways

ACC is the central molecule in the ethylene biosynthesis pathway, often referred to as the Yang Cycle. wikipedia.orgyoutube.com This pathway begins with the amino acid methionine. nih.gov

The key steps involving ACC are:

Formation of S-adenosyl-L-methionine (SAM): Methionine is converted to SAM by the enzyme SAM synthetase. nih.govnih.gov

Synthesis of ACC: The enzyme ACC synthase (ACS) catalyzes the conversion of SAM to ACC. This step is generally the rate-limiting step in ethylene biosynthesis, making ACS a critical point of regulation. nih.govwikipedia.orgnih.gov

Conversion to Ethylene: ACC is then oxidized by the enzyme ACC oxidase (ACO) to produce ethylene. nih.govwikipedia.org

The activity of both ACS and ACO is encoded by multigene families and is regulated by various developmental and environmental signals, allowing plants to finely tune their ethylene production. nih.govnih.gov

Ethylene Biosynthesis Pathway (Yang Cycle)
StepSubstrateEnzymeProductSignificance
1MethionineSAM SynthetaseS-adenosyl-L-methionine (SAM)Activation of methionine for the pathway.
2S-adenosyl-L-methionine (SAM)ACC Synthase (ACS)1-Aminocyclopropane-1-carboxylic acid (ACC)Often the rate-limiting and key regulatory step. nih.govnih.gov
31-Aminocyclopropane-1-carboxylic acid (ACC)ACC Oxidase (ACO)EthyleneFinal step in the production of the gaseous hormone. nih.gov

Emerging Perspectives on ACC's Ethylene-Independent Functions

A growing body of research has compellingly demonstrated that ACC possesses biological functions that are independent of its role as an ethylene precursor. frontiersin.orgmdpi.com This suggests that ACC itself can act as a signaling molecule, a concept that has opened new avenues of research in plant biology. nih.govsemanticscholar.org

Several studies have highlighted these ethylene-independent roles:

Regulation of Cell Wall Function: In Arabidopsis, ACC is involved in a signaling pathway that regulates cell wall biosynthesis. frontiersin.orgnih.gov This function is crucial for controlling root elongation and response to cell wall stress. nih.govmanchester.ac.uk

Root Development: ACC can inhibit primary root elongation independently of ethylene perception, affecting cell proliferation in the root meristem. frontiersin.org

Stomatal Development: ACC has been shown to play a role in the division of guard mother cells, a critical step in the formation of stomata. frontiersin.org

Pollen Tube Attraction: In Arabidopsis reproduction, ACC signaling in the ovule is involved in attracting pollen tubes, a process essential for fertilization. researchgate.netnih.gov This signaling involves the activation of glutamate (B1630785) receptor-like (GLR) channels and subsequent calcium ion currents. researchgate.netnih.govh1.co

Divergent Roles in Non-Seed Plants: In the liverwort Marchantia polymorpha, ACC and ethylene can have distinct and even opposing functions. While ethylene promotes growth, ACC treatment can inhibit it by suppressing cell division. plantae.orgresearchgate.net This suggests that the role of ACC as a signaling molecule may have predated its efficient conversion to ethylene in higher plants. mdpi.complantae.org

These findings indicate that the physiological role of ACC is more complex than previously understood, acting not just as a precursor but as an active signaling molecule in a variety of plant processes. nih.govsemanticscholar.org

Summary of ACC's Ethylene-Independent Functions
FunctionOrganism/TissueObserved EffectReference
Cell Wall RegulationArabidopsis RootsInvolved in signaling for cellulose (B213188) biosynthesis and response to cell wall stress. frontiersin.orgnih.gov
Root Growth InhibitionArabidopsis SeedlingsSuppresses cell proliferation in the root meristem. frontiersin.org
Stomatal DevelopmentArabidopsisPlays a role in the division of guard mother cells. frontiersin.org
Pollen Tube AttractionArabidopsis OvulesPromotes secretion of chemoattractants for pollen tubes. researchgate.netnih.gov
Growth InhibitionMarchantia polymorpha (Liverwort)Suppresses cell division, contrasting with the growth-promoting effect of ethylene. plantae.orgresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7NO B1218379 1-Aminocyclopropanol CAS No. 54376-44-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-aminocyclopropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO/c4-3(5)1-2-3/h5H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFUSIRMDWATCKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

58939-46-1 (hydrochloride)
Record name 1-Aminocyclopropanol
Source ChemIDplus
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DSSTOX Substance ID

DTXSID40202748
Record name 1-Aminocyclopropanol
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Molecular Weight

73.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54376-44-2
Record name 1-Aminocyclopropanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054376442
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Aminocyclopropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40202748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-AMINOCYCLOPROPANOL
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biosynthesis and Metabolic Pathways of 1 Aminocyclopropane 1 Carboxylic Acid Acc

Methionine Cycle and S-adenosyl-L-methionine (SAM) as the Precursor

The genesis of ACC is rooted in the methionine cycle, also known as the Yang cycle. frontiersin.org, youtube.com, youtube.com This cyclic pathway ensures a continuous supply of methionine for various metabolic processes, including ethylene (B1197577) biosynthesis. researchgate.net The initial step involves the conversion of the amino acid L-methionine into S-adenosyl-L-methionine (SAM) by the enzyme SAM synthetase, a reaction that requires ATP. frontiersin.org, mdpi.com, nih.gov SAM is a universal methyl group donor in numerous biological reactions, but in this context, it serves as the direct precursor to ACC. researchgate.net The formation of ACC from SAM is a key regulatory point in the ethylene biosynthesis pathway. researchgate.net The 5'-methylthioadenosine (MTA) produced as a byproduct of this reaction is recycled back to methionine through the Yang cycle, thus maintaining the methionine pool within the cell even during periods of high ethylene production. frontiersin.org, encyclopedia.pub, mdpi.com

Enzymatic Conversion of SAM to ACC: The Role of ACC Synthase (ACS)

The conversion of SAM to ACC is catalyzed by the enzyme 1-aminocyclopropane-1-carboxylate synthase (ACS). nih.gov, researchgate.net This step is widely considered the rate-limiting step in ethylene biosynthesis, making ACS a crucial enzyme in regulating ethylene production. kenyon.edu, encyclopedia.pub, frontiersin.org ACS is a cytosolic enzyme that belongs to the aminotransferase superfamily. mdpi.com, nih.gov

In many plant species, ACS is not a single enzyme but rather is encoded by a multigene family. mdpi.com, nih.gov This genetic diversity gives rise to multiple ACS isozymes, each with potentially distinct properties and expression patterns. researchgate.net, nih.gov For example, in Arabidopsis thaliana, there are 12 ACS genes, although not all of them encode for active enzymes. mdpi.com, frontiersin.org This complexity allows for fine-tuned regulation of ethylene biosynthesis in response to various developmental cues and environmental stimuli. nih.gov, nih.gov The different isozymes can be classified into types based on the presence or absence of specific phosphorylation sites at their C-terminal end, which influences their post-translational regulation. mdpi.com, mdpi.com

ACS enzymes typically function as dimers. wikipedia.org, nih.gov These dimers can be composed of two identical ACS polypeptides (homodimers) or two different isozymes (heterodimers). nih.gov The formation of heterodimers significantly increases the functional complexity of the ACS protein family, allowing for a greater range of regulatory possibilities. nih.gov, frontiersin.org Studies have shown that both homodimers and certain heterodimers are enzymatically active, and the specific combination of subunits can influence the stability and activity of the enzyme complex. nih.gov, nih.gov For instance, heterodimerization between ACS isoforms from different subclades can lead to increased stability of the less stable partner. nih.gov The ability of different ACS isozymes to form functional heterodimers is not universal and appears to be governed by their phylogenetic relationships. nih.gov

Like many aminotransferases, ACS requires the cofactor pyridoxal-5'-phosphate (PLP), an active form of vitamin B6, for its catalytic activity. kenyon.edu, nih.gov, frontiersin.org PLP binds to the active site of the enzyme and plays a crucial role in the chemical transformation of SAM to ACC. kenyon.edu, nih.gov The binding of PLP helps to stabilize the dimeric structure of the enzyme. kenyon.edu A conserved lysine (B10760008) residue within the active site is essential for binding the PLP cofactor. nih.gov

ACC Degradation Pathways

While the primary fate of ACC in plants is its conversion to ethylene, it can also be metabolized through other pathways. One significant route is its conjugation to form 1-(malonyl)-ACC (M-ACC) or 1-(glutamyl)-ACC (G-ACC). mdpi.com Additionally, ACC can be degraded by specific enzymes, particularly in microorganisms.

Certain bacteria and fungi possess the enzyme ACC deaminase, which cleaves ACC into α-ketobutyrate and ammonia (B1221849). frontiersin.org, nih.gov This enzyme is pyridoxal (B1214274) phosphate-dependent and provides a mechanism for these microorganisms to utilize ACC as a source of nitrogen and carbon. frontiersin.org, wikipedia.org The activity of ACC deaminase in soil microorganisms can have a significant impact on plant growth by reducing the levels of "stress ethylene" that can be inhibitory to root development. nih.gov, nih.gov By breaking down ACC exuded from plant roots, these microbes lower the concentration of the ethylene precursor in the plant's environment, thereby modulating the plant's ethylene response. nih.gov, mdpi.com

Enzymatic Cleavage of ACC by ACC Deaminase

Mechanism of ACC to α-ketobutyrate and Ammonia Conversion

Certain microorganisms, and some plants, possess the enzyme 1-aminocyclopropane-1-carboxylate (ACC) deaminase, which provides an alternative metabolic fate for ACC. nih.govfrontiersin.org This enzyme catalyzes the cleavage of ACC into α-ketobutyrate and ammonia (NH₃). nih.govmdpi.comijcmas.com This reaction is a deamination process that effectively reduces the cellular pool of ACC available for ethylene synthesis. frontiersin.orgnih.gov By converting ACC to metabolites that can be readily utilized by the organism, ACC deaminase plays a crucial role in modulating ethylene levels, particularly under stress conditions where ethylene production might otherwise become detrimental to the plant. nih.govijcmas.comnih.gov The products, α-ketobutyrate and ammonia, can be further metabolized by the bacteria. nih.govijcmas.com

Occurrence and Properties of ACC Deaminase in Microorganisms

ACC deaminase is predominantly found in a variety of soil microorganisms, including bacteria and fungi. nih.govnih.gov It is particularly common in plant growth-promoting bacteria (PGPB) and rhizobacteria that associate with plant roots. nih.govnih.gov The enzyme has been identified in numerous bacterial genera such as Pseudomonas, Enterobacter, Burkholderia, and Bacillus, as well as in fungi like Trichoderma and Penicillium. nih.govfrontiersin.orgresearchgate.net

The production of ACC deaminase is typically inducible, meaning its synthesis is triggered by the presence of its substrate, ACC. nih.gov The enzyme's activity is influenced by environmental factors such as pH and temperature, with optimal activity for many bacterial ACC deaminases observed around pH 8.0-8.5 and a temperature of 30°C. nih.gov The gene encoding ACC deaminase, commonly denoted as acdS, is subject to tight regulation. nih.gov The presence of this enzyme in soil microbes is ecologically significant, as these organisms can sequester and degrade ACC exuded from plant roots, thereby lowering plant ethylene levels and promoting growth, especially under stressful conditions like drought, salinity, and pathogen attack. nih.govnih.govresearchgate.net

PropertyDescriptionReferences
Function Cleaves ACC into α-ketobutyrate and ammonia. nih.govmdpi.com
Occurrence Found in various soil bacteria (e.g., Pseudomonas, Bacillus) and fungi (e.g., Trichoderma). nih.govnih.govfrontiersin.org
Gene acdS nih.gov
Optimal pH ~8.0 - 8.5 nih.gov
Optimal Temperature ~30°C nih.gov
Induction Induced by the presence of ACC. nih.gov

Oxidation of ACC to Ethylene by ACC Oxidase (ACO)

The final and definitive step in ethylene biosynthesis is the oxidation of ACC to ethylene, a reaction catalyzed by the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO). frontiersin.orgnih.gov This conversion is a critical regulatory point in the pathway and requires the presence of molecular oxygen. frontiersin.org The reaction produces not only ethylene but also carbon dioxide (CO₂) and cyanide (CN⁻). frontiersin.orgresearchgate.netbiorxiv.org The potentially toxic cyanide is rapidly detoxified in plant tissues, typically by conversion to β-cyanoalanine. frontiersin.orgresearchgate.net

ACO as a Non-heme Fe(II)-containing Dioxygenase

ACC oxidase is a member of the 2-oxoglutarate-dependent dioxygenase (2OGD) superfamily of non-heme iron-containing proteins. frontiersin.orgmdpi.com Specifically, it belongs to a subclass of Fe(II)-dependent oxidases/oxygenases. mdpi.comnih.gov Unlike many other enzymes in this superfamily, ACO uses ascorbate (B8700270) as a co-substrate instead of 2-oxoglutarate. researchgate.net The catalytic activity of ACO is absolutely dependent on the presence of a ferrous iron (Fe(II)) ion at its active site. frontiersin.orgnih.gov Spectroscopic studies have shown that the ACC substrate coordinates directly to this iron center through both its amino and carboxylate groups. pnas.org

Cofactor Requirements (Ascorbate, Bicarbonate, Fe(II)) and Binding Sites

The catalytic activity of ACO has an absolute requirement for several cofactors: ferrous iron (Fe(II)), ascorbate, and bicarbonate (which can be supplied as CO₂). researchgate.netnih.govnih.gov

Fe(II): The ferrous iron is the central metal cofactor in the active site. It coordinates the binding of the ACC substrate via interactions with specific amino acid residues, namely Histidine 177 (H177) and Aspartate 179 (D179). frontiersin.org

Ascorbate: Ascorbate acts as a reductant in the reaction, facilitating the opening of the ACC ring. frontiersin.orgmdpi.com It is essential for the catalytic turnover, likely by reducing an Fe(IV)=O species back to the active Fe(II) state. pnas.orgnih.gov

Bicarbonate/CO₂: Bicarbonate functions as an essential activator of the enzyme. frontiersin.orgresearchgate.netnih.gov Specific positively charged amino acid residues, including Lysine 158 (K158) and Arginine 299 (R299), are proposed to be part of the binding site for bicarbonate and ascorbate, helping to activate the reaction. nih.gov

CofactorRoleBinding Site Residues (Proposed)References
Fe(II) Essential metal cofactor; coordinates ACC binding.H177, D179 frontiersin.org
Ascorbate Reductant; facilitates ACC ring opening.K158, R299 frontiersin.orgnih.gov
Bicarbonate (CO₂) Activator of the enzyme reaction.R175, R299, K158 frontiersin.orgnih.gov
Enzyme Kinetics and Mechanism of Ethylene Formation

Steady-state kinetic studies have provided insight into the ACO reaction mechanism. The reaction follows a sequential mechanism where a quaternary complex is formed between the enzyme, ACC, O₂, and ascorbate. nih.gov It is proposed that ACC binding must precede O₂ binding. nih.gov The reaction involves the formation of a highly reactive ferryl (FeIV=O) intermediate, which is a rate-determining step. nih.gov This intermediate then oxidizes ACC, leading to the fragmentation of the molecule. nih.gov

The proposed mechanism involves the binding of ACC and O₂ to the Fe(II) center in the active site. wikipedia.org The subsequent oxidative cleavage of the ACC ring generates ethylene and an unstable intermediate, cyanoformate. frontiersin.orgwikipedia.org This cyanoformate intermediate rapidly decomposes into carbon dioxide and cyanide. frontiersin.orgwikipedia.org

Kinetic parameters for ACO have been determined, with apparent Km values for ACC reported in the micromolar range. For example, in seeds of Stylosanthes humilis, the apparent Km for in vitro ACO activity was found to be 156 µM ACC. scielo.br Other studies have reported Km values for ACC around 92 µM. nih.gov The enzyme's activity is dependent on the concentrations of all its substrates and cofactors. nih.gov

ACC Conjugation and Derivatives

To regulate the intracellular pool of ACC available for ethylene synthesis, plants can conjugate ACC to various molecules, effectively sequestering it in an inactive form. nih.govfrontiersin.orgoup.com This process serves as a biochemical shunt to control ethylene production. nih.gov Three major ACC conjugates have been identified in plants. frontiersin.orgnih.govfrontiersin.org

1-malonyl-ACC (MACC): This is often the most abundant conjugate. nih.govfrontiersin.org It is formed by the action of ACC-N-malonyltransferase (AMT), which transfers a malonyl group from malonyl-Coenzyme A to the amino group of ACC. frontiersin.orgnih.gov MACC can be stored in the vacuole and, in some cases, can be hydrolyzed back to ACC. frontiersin.orgoup.com

γ-glutamyl-ACC (GACC): This conjugate is formed by the enzyme γ-glutamyl transpeptidase (GGT), which catalyzes the transfer of a glutamyl group from glutathione (B108866) (GSH) to ACC. frontiersin.orgnih.govnih.gov

Jasmonyl-ACC (JA-ACC): A more recently discovered derivative, JA-ACC, is formed by the conjugation of ACC with jasmonic acid, a reaction catalyzed by the enzyme jasmonic acid resistance 1 (JAR1). frontiersin.orgnih.govnih.gov

The formation of these conjugates is a key mechanism for maintaining ACC homeostasis in response to developmental cues and environmental stress. researchgate.netnih.gov While these derivatives are generally considered inactive precursors, their precise biological roles and the enzymes involved are still areas of active research. nih.govfrontiersin.org

Formation of 1-Malonyl-ACC (MACC) by ACC-N-malonyl transferase

The most prevalent conjugated form of ACC found in plant tissues is 1-malonyl-ACC (MACC). nih.govnih.gov This conjugate is synthesized through the enzymatic action of ACC-N-malonyl transferase (AMT), which catalyzes the transfer of a malonyl group from malonyl-Coenzyme A to the amino group of ACC. nih.govfrontiersin.org The formation of MACC represents a significant mechanism for inactivating ACC and regulating its concentration within the cell. nih.gov

The discovery of MACC dates back to the early 1980s, when it was independently identified in buckwheat seedlings and wheat leaves. nih.gov Subsequent research led to the purification and characterization of the AMT enzyme from tomato extracts. nih.gov More recent studies have successfully identified and characterized multiple AMT proteins in both tomato and Arabidopsis, revealing that they belong to the larger acyl-transferase protein family. kuleuven.be The activity of AMT is subject to regulation by both ethylene and ACC itself, indicating a feedback mechanism that helps maintain ACC homeostasis. kuleuven.be While MACC was initially considered an inactive end-product, there is emerging evidence suggesting it may be reconverted back to ACC, thus having a biologically active function. kuleuven.be

Table 1: Key Research Findings on MACC Formation

Finding Organism/System Significance Reference(s)
Initial Discovery of MACC Buckwheat seedlings, Wheat leaves First identification of a major ACC conjugate. nih.gov
Enzyme Identification Tomato extracts Purification of ACC-N-malonyl transferase (AMT). nih.gov
AMT Protein Family Tomato, Arabidopsis Identification of multiple AMT proteins belonging to the acyl-transferase family. kuleuven.be
Regulation of AMT Activity Plant tissues AMT activity is regulated by both ethylene and ACC levels. kuleuven.be
Potential Reversibility Arabidopsis seedlings MACC may be converted back to ACC, suggesting a dynamic role. kuleuven.be

Formation of γ-Glutamyl-ACC (GACC) by γ-Glutamyl-transpeptidase

Another, though generally less abundant, conjugated form of ACC is γ-glutamyl-ACC (GACC). nih.gov The formation of this dipeptide is catalyzed by the enzyme γ-glutamyl-transpeptidase (GGT), also known as γ-glutamyltransferase. nih.govwikipedia.org This enzyme facilitates the transfer of a γ-glutamyl group from a donor molecule, such as glutathione, to the amino group of ACC. nih.govwikipedia.org

The in vitro production of GACC was first reported in extracts from tomato fruit. nih.gov However, in vivo studies have demonstrated that GACC is a minor conjugate of ACC in comparison to MACC. nih.gov For instance, in tomato fruit at various ripening stages, MACC was found to be the predominant conjugate, with GACC being formed in significantly smaller amounts and only at the mature-green stage. nih.gov In several other plant species and tissues, such as etiolated mung bean hypocotyls and pea stems, GACC formation was not detected in vivo, despite active conversion of ACC to MACC. nih.gov This suggests that while the enzymatic machinery for GACC synthesis exists, its physiological role may be limited to specific developmental stages or conditions. nih.gov

Table 2: Research Findings on GACC Formation

Finding Organism/System Details Reference(s)
In Vitro Formation Tomato fruit extracts Demonstrated the enzymatic capability to produce GACC. nih.gov
In Vivo Abundance Tomato fruit MACC is the major conjugate; GACC is a minor conjugate found only in mature-green fruit. nih.gov
In Vivo Detection Mung bean, Vetch, Pea No GACC formation was observed in various tissues, despite active MACC synthesis. nih.gov
Enzyme Responsible General γ-Glutamyl-transpeptidase (GGT) catalyzes the transfer of a γ-glutamyl group. nih.govwikipedia.org

Formation of Jasmonoyl-ACC (JA-ACC) by Jasmonic Acid Resistance 1 (JAR1)

The conjugation of ACC is not limited to malonyl and glutamyl groups; it can also be conjugated with the plant hormone jasmonic acid (JA). frontiersin.org This reaction leads to the formation of jasmonoyl-ACC (JA-ACC). frontiersin.orgfrontiersin.org The enzyme responsible for this conjugation is Jasmonic Acid Resistance 1 (JAR1). frontiersin.orgresearchgate.net JAR1 is a JA-amino acid synthetase that conjugates JA to various amino acids, with a particularly high affinity for isoleucine to form the bioactive jasmonate, JA-Ile. researchgate.net Its activity also extends to the conjugation of JA with ACC. frontiersin.org

The formation of JA-ACC represents a point of crosstalk between the ethylene and jasmonate signaling pathways. frontiersin.org The biological significance of JA-ACC has been investigated, with studies showing that it can inhibit root growth in Arabidopsis. frontiersin.org Interestingly, this inhibitory effect appears to be mediated through the ethylene signaling pathway, as ethylene-insensitive mutants are resistant to the effects of JA-ACC. frontiersin.org This suggests that the ACC moiety of JA-ACC can be released and converted to ethylene, thereby eliciting a physiological response. frontiersin.org The initial detection of JA-ACC in Arabidopsis was at a concentration of approximately 18 pmol per gram of fresh weight. researchgate.net

Table 3: Research Findings on JA-ACC Formation

Finding Organism/System Significance Reference(s)
Enzyme Identification Arabidopsis thaliana Jasmonic Acid Resistance 1 (JAR1) catalyzes the formation of JA-ACC. frontiersin.orgresearchgate.net
Biological Activity Arabidopsis thaliana JA-ACC inhibits root growth. frontiersin.org
Signaling Pathway Arabidopsis thaliana The root growth inhibition by JA-ACC is dependent on the ethylene signaling pathway. frontiersin.org
Crosstalk General Represents a direct molecular link between jasmonate and ethylene biosynthesis. frontiersin.org

Role of Conjugation in ACC Homeostasis and Signaling

The conjugation of ACC into MACC, GACC, and JA-ACC is a pivotal mechanism for maintaining ACC homeostasis within plant cells. nih.gov By converting free ACC into these conjugated forms, the plant can tightly regulate the amount of ACC available for the synthesis of ethylene. frontiersin.org This process is crucial for controlling ethylene production in a precise temporal and spatial manner, which is essential for normal plant development and responses to environmental stimuli. kuleuven.be

Beyond simply controlling the precursor pool for ethylene, the regulation of ACC levels through conjugation is important for ACC's role as a signaling molecule independent of ethylene. nih.govkuleuven.be A growing body of evidence suggests that ACC itself can act as a signal, influencing processes such as cell wall function and stomatal development. nih.govfrontiersin.orgnih.gov Therefore, by managing the size of the free ACC pool, conjugation plays a dual role: it modulates ethylene biosynthesis and also controls the level of an independent signaling molecule. nih.gov The conjugated forms, particularly MACC, can be stored in the vacuole, effectively sequestering ACC away from the cytosolic enzymes responsible for ethylene production. nih.govfrontiersin.org This sequestration, combined with the potential for reconversion, provides a dynamic system for controlling ACC availability and signaling. nih.govkuleuven.be

Table 4: Summary of ACC Conjugation Roles

Conjugation Role Description Significance Reference(s)
ACC Homeostasis Regulates the cellular concentration of free ACC. Prevents excessive ethylene production and allows for fine-tuned control of ethylene-dependent processes. frontiersin.orgnih.gov
Ethylene Biosynthesis Control Limits the availability of ACC for conversion to ethylene by ACC oxidase. Provides a key regulatory point in the ethylene production pathway. frontiersin.orgkuleuven.be
ACC Signaling Modulates the pool of ACC available to act as an independent signaling molecule. Allows for ethylene-independent signaling functions of ACC in various developmental processes. nih.govfrontiersin.orgkuleuven.be
Sequestration Conjugated forms like MACC can be transported and stored in the vacuole. Creates a reversible storage pool of ACC, allowing for rapid mobilization when needed. nih.govfrontiersin.org

Theoretical and Computational Investigations of Acc and Its Enzymatic Reactions

Quantum Chemical Studies on ACC Molecular Structure and Reactivity

Quantum chemical methods, such as ab initio molecular orbital calculations and Density Functional Theory (DFT), have been employed to investigate the molecular structure and reactivity of 1-aminocyclopropane-1-carboxylic acid (ACC) and its intermediates. These studies aim to understand the electronic structure, bond properties, and potential reaction pathways from a fundamental quantum mechanical perspective.

Research has explored the stability and reactivity of the ACC amine radical cation, a key intermediate in ethylene (B1197577) biosynthesis oup.com. These investigations utilized hydrated clusters to model local interactions stabilizing radical species. Potential energy curves were generated for reactions involving direct ring opening or proton abstraction, revealing significant differences in reaction pathways. For instance, the ring opening of the ACC amine radical cation was found to be approximately 103 times faster than that of the ACC aminyl radical, with minimal energy barriers, suggesting a more favorable pathway for ethylene synthesis oup.com. Calculations at the B3LYP/6-31+G(d,p) level estimated energy barrier heights for neutral-to-zwitterion transitions and provided rate constants that align with experimental findings oup.comacs.org.

Studies have also examined the conformational preferences of ACC in the gas phase and in aqueous solution, noting that intramolecular hydrogen bonding can influence stability acs.org. The influence of solvent effects, particularly water, on the proton transfer mechanisms within ACC systems has been a significant area of investigation, employing both discrete cluster models and continuum models like the Onsager and Polarizable Continuum Model (PCM) acs.orgresearchgate.net. These studies indicate that solvent effects can significantly stabilize certain forms of ACC, such as the zwitterionic form, by a considerable margin acs.org.

Density Functional Theory (DFT) Studies of Enzyme Reaction Mechanisms (e.g., ACCO)

Density Functional Theory (DFT) has been a primary tool for dissecting the intricate reaction mechanisms of enzymes involved in ACC metabolism, most notably 1-aminocyclopropane-1-carboxylic acid oxidase (ACCO) researchgate.netillinois.eduscience.govrsc.orgoup.comdntb.gov.uaresearchgate.netpnas.orgacs.org. ACCO, a non-heme iron(II) enzyme, catalyzes the conversion of ACC to ethylene, CO2, cyanide, and water, requiring cofactors like ascorbate (B8700270) and bicarbonate for activation researchgate.netrsc.orgoup.comacs.org.

DFT calculations have been instrumental in proposing and refining mechanistic models for ACCO. These studies suggest that the reaction is initiated by a hydrogen atom abstraction from the amino nitrogen of ACC, forming a radical species researchgate.netscience.gov. This is followed by cyclopropane (B1198618) ring opening and O-O bond heterolysis, leading to a reactive iron(IV)-oxo intermediate researchgate.netscience.gov. Bicarbonate plays a crucial role, likely by facilitating proton transfer steps within the active site, thereby assisting in the activation of the enzyme and stabilizing intermediates researchgate.netrsc.orgoup.comresearchgate.netacs.org. For example, DFT calculations have indicated that bicarbonate facilitates proton transfer from a lysine (B10760008) residue to a leaving hydroxyl group during the activation of ACCO researchgate.netoup.com.

Computational investigations have also explored the role of other factors, such as ascorbate, in the catalytic cycle, suggesting it acts as a reductant essential for the rapid formation of the Fe(IV)=O intermediate rsc.orgpnas.org. Studies have also modeled the interactions of ACC with the iron center, providing insights into O-O bond cleavage and ring opening processes researchgate.netillinois.edu.

Molecular Docking and Dynamics Simulations of Enzyme-Ligand Interactions (e.g., ACC with ACS/ACO)

Molecular docking and dynamics simulations are employed to visualize and analyze the binding interactions between substrates, cofactors, and enzymes, offering a dynamic perspective on these processes. While direct simulations involving 1-Aminocyclopropanol are not prominent, studies extensively use these techniques for 1-aminocyclopropane-1-carboxylic acid (ACC) with enzymes like ACCO and ACS researchgate.netnih.govfrontiersin.orgscielo.org.mxscitechnol.com.

Docking studies have been used to model the binding of ACC and its analogs to ACCO, predicting favorable interactions within the active pocket researchgate.net. These simulations help identify key residues involved in substrate and cofactor binding. For instance, bicarbonate has been modeled to be in close proximity to ACC, forming hydrogen bonds and electrostatic interactions with residues such as Lys158, Arg244, and others researchgate.net. Inhibitors like α-aminophosphonate analogs have also been docked, revealing their coordination to the metal ion and interactions with binding site residues, thus interlocking with both ACC and bicarbonate binding sites researchgate.net.

Molecular dynamics (MD) simulations are used to assess the stability of protein-ligand complexes over time nih.govfrontiersin.org. For example, MD simulations of a protein complex with 1-amino-cyclopropane-1-carboxylic acid (ACCA, a related compound) have shown relative stability, with minor fluctuations in the protein backbone over 100 nanoseconds nih.gov. These simulations provide insights into the dynamic behavior of the enzyme-ligand complex, complementing static docking predictions nih.govfrontiersin.orgscielo.org.mx.

Modeling of Proton Transfer and Solvent Effects in ACC Systems

The role of proton transfer and solvent effects in the reactivity and enzymatic mechanisms involving ACC has been a significant focus of computational modeling. Studies have specifically investigated proton transfer mechanisms within hydrated ACC clusters acs.orgresearchgate.net.

Using ab initio molecular orbital methods, researchers have analyzed the proton transfer between ACC and water molecules. These studies employ both discrete water molecules and continuum solvent models (Onsager and PCM) to capture short-range and long-range solvent effects acs.orgresearchgate.net. The findings indicate that solvent molecules are not merely passive participants but actively influence the properties and reactions of ACC, particularly in the context of ethylene biosynthesis acs.org.

The stabilization of different ACC forms, such as the zwitterionic versus neutral forms, is significantly influenced by solvent polarity and the presence of water molecules acs.org. Energy barrier heights for proton transfer have been calculated, providing quantitative data on the energetics of these processes acs.orgresearchgate.net. These models help elucidate how the microenvironment, including solvent, dictates the feasibility and rate of critical proton transfer events within enzymatic active sites.

Advanced Analytical Methodologies for Acc Quantification in Research Contexts

High-Performance Liquid Chromatography (HPLC) coupled with Fluorescence Detection

HPLC coupled with fluorescence detection is a widely used technique for the sensitive quantification of compounds like 1-Aminocyclopropanol, particularly after derivatization to enhance their fluorescent properties.

o-Phthaldialdehyde Precolumn Derivatization for ACC Detection

The o-Phthaldialdehyde (OPA) derivatization method is a common approach for analyzing primary amines, including this compound, using HPLC with fluorescence detection. This method involves reacting ACC with OPA in the presence of a thiol, such as 3-mercaptopropionic acid, to form a highly fluorescent isoindole derivative nih.govresearchgate.netacs.orgjasco-global.comfrontiersin.org. This derivative can then be separated and detected by HPLC. This technique has been reported to be sensitive, capable of detecting ACC at levels as low as 1 pmol nih.govresearchgate.net. The derivatization can be performed directly on plant tissue extracts without extensive cleanup, making it a rapid and efficient method for ACC analysis nih.govresearchgate.net.

Fluorescamine (B152294) Derivatization for ACC Quantification

Fluorescamine (4-phenylspiro[furan-2(3H),1'- researchgate.netnih.govoxathiolane]-3,3'-dione) is another derivatizing agent used for the sensitive quantification of primary amines, including this compound researchgate.nettandfonline.comnih.govembrapa.br. The reaction of ACC with fluorescamine, typically carried out in a borate (B1201080) buffer system (e.g., pH 8.0), yields a fluorescent product that can be readily separated by HPLC on a C-18 column researchgate.nettandfonline.com. This method has demonstrated good linearity, with reported ranges from 23.82 to 238.82 µg·L⁻¹ and a low detection limit of 5.0 µg·L⁻¹ researchgate.nettandfonline.com. The fluorescamine method is noted for its sensitivity, simplicity, and accuracy, allowing for the analysis of ACC in crude plant extracts without additional purification steps researchgate.nettandfonline.com.

Phenyl Isothiocyanate (PITC) Derivatization and UPLC-MS/MS Analysis

Phenyl Isothiocyanate (PITC) derivatization, followed by Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), offers a robust method for the analysis of this compound nih.govscispace.com. This approach involves reacting ACC with PITC to form a phenylthiocarbamyl (PTH) derivative. The resulting PTH-ACC derivative is then analyzed using UPLC-MS/MS, typically in the MRM+ mode nih.gov. The method allows for the identification and quantification of PTH-ACC by monitoring specific fragment ions, such as m/z 98.10, which is the most abundant product ion for quantitative analysis nih.gov. Optimization of reaction conditions, including temperature, time, and formic acid concentration, is crucial for maximizing the yield and stability of the PTH-ACC derivative nih.gov. This method has been successfully applied to determine ACC concentrations in various plant samples, demonstrating tissue specificity and variations during fruit ripening nih.govscispace.com.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ACC Profiling

LC-MS/MS is a powerful technique for the simultaneous analysis and profiling of multiple compounds, including this compound, in complex biological matrices.

Optimization of MS Parameters and Fragmentation Patterns

The effective use of LC-MS/MS for ACC analysis necessitates the optimization of mass spectrometry parameters. This includes selecting the appropriate ionization mode (e.g., positive ion mode for protonated molecules [M+H]⁺) and optimizing collision energy for efficient fragmentation researchgate.netnih.gov. For ACC, the protonated molecule [M+H]⁺ can be selected as the parent ion, and specific fragment ions, such as the immonium ion, are used as product ions for selective reaction monitoring (SRM) researchgate.netnih.gov. For instance, in PITC derivatization, the PTH-ACC precursor ion (m/z 219.10) fragments into ions at m/z 98.10, 77.15, and 72.10, with m/z 98.10 being utilized for quantification nih.gov. Optimization of these parameters is critical for achieving high sensitivity and selectivity researchgate.netnih.govnih.govresearchgate.net.

Interference Considerations from Other Amino Acids

When analyzing this compound in biological samples, potential interference from other endogenous compounds, particularly other amino acids, must be considered. While MS/MS offers high specificity, certain amino acids may share similar fragmentation patterns or retention times, leading to signal overlap researchgate.netnih.gov. For example, glutamate (B1630785) (Glu) and threonine (Thr) have been identified as potential interferents for ACC analysis using LC-MS/MS researchgate.netnih.gov. To mitigate these interferences, careful chromatographic separation is essential, often achieved through ion-pair reversed-phase chromatography researchgate.netnih.gov. The selection of appropriate mobile phases and stationary phases, such as polar columns or those designed for amino acid analysis, is also crucial for achieving adequate separation and minimizing matrix effects nih.govresearchgate.netresearchgate.netsigmaaldrich.com.

Simultaneous Quantification with Other Phytohormones

Understanding the complex interplay and crosstalk between various plant hormones is crucial for deciphering plant growth, development, and stress responses. This requires analytical methods capable of simultaneously quantifying multiple phytohormones from a single biological sample. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), often utilizing Ultra-High-Performance Liquid Chromatography (UHPLC-MS/MS), has emerged as the dominant technique for such comprehensive phytohormone profiling annualreviews.orgnih.govdntb.gov.uaslu.senih.govdiva-portal.orgplos.orgresearchgate.net.

LC-MS/MS offers high sensitivity, selectivity, and specificity, making it well-suited for detecting the often low endogenous concentrations of plant hormones nih.govplos.orgresearchgate.net. This approach allows for the simultaneous analysis of ACC alongside other major phytohormonal classes, including auxins, cytokinins, jasmonic acid, abscisic acid, and salicylic (B10762653) acid dntb.gov.uaslu.senih.govdiva-portal.orgresearchgate.netuantwerpen.be. Methods have been developed to analyze up to 15 different compounds from a single sample, often optimized for as little as 10 mg of fresh weight plant material, thereby enabling high-throughput analysis and detailed hormonal profiling slu.sediva-portal.orgresearchgate.net. Detection is typically achieved using Multiple Reaction Monitoring (MRM) on triple quadrupole mass spectrometers, which provides robust quantification by monitoring specific precursor-to-product ion transitions for each analyte nih.govbioone.org. While derivatization is sometimes employed for certain less polar hormones to enhance volatility or ionization efficiency, modern LC-MS/MS methods often minimize or eliminate the need for such steps, simplifying sample preparation annualreviews.orguantwerpen.be.

Research utilizing these methods has provided significant insights. For instance, studies have shown that salt, wounding, and submergence stress can enhance ACC and its conjugate malonyl-ACC (MACC) production in plants uantwerpen.be. Furthermore, while glutamyl-ACC (GACC) and jasmonyl-ACC (JA-ACC) were often undetectable in vivo, GACC could be identified in vitro, highlighting the sensitivity and scope of these analytical systems uantwerpen.be.

Data Table: Typical LC-MS/MS Parameters for Phytohormone Profiling

Analytical FeatureDescription/ParameterRelevant Citations
Primary Technique Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) annualreviews.orgnih.govdntb.gov.uaslu.senih.govdiva-portal.orgplos.orgresearchgate.netuantwerpen.bebioone.org
Analyte Classes 1-Aminocyclopropane-1-carboxylic acid (ACC), Auxins, Cytokinins, Jasmonic Acid, Abscisic Acid, Salicylic Acid, and their metabolites. dntb.gov.uaslu.senih.govdiva-portal.orgresearchgate.netuantwerpen.be
Number of Quantified Compounds Up to 15 compounds in a single analysis. slu.sediva-portal.orgresearchgate.net
Typical Sample Input Optimized for approximately 10 mg of fresh weight plant material. slu.sediva-portal.orgresearchgate.net
Detection Method Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. nih.govbioone.org
Derivatization Generally not required for ACC; may be used for specific non-polar hormones. annualreviews.orguantwerpen.be
Key Validation Parameters Accuracy, precision, process efficiency, recovery, and matrix effects. slu.sediva-portal.org

Gas Chromatography (GC) for Ethylene (B1197577) Liberation-Based Assays

A historically significant and still relevant method for quantifying ACC relies on its conversion into ethylene, which is subsequently detected and quantified by Gas Chromatography (GC) nih.govtind.ioresearchgate.netnih.gov. This approach, famously established by Lizada and Yang in 1979 tind.ionih.gov, involves treating ACC with a chemical oxidant, typically sodium hypochlorite (B82951) (NaOCl), often in the presence of mercury ions (Hg2+), to liberate ethylene nih.govnih.govresearchgate.net. The ethylene produced is then analyzed using GC, a technique well-suited for volatile compounds creative-proteomics.com.

This method offers several advantages, including its relative simplicity, established protocols, and the accessibility of GC instrumentation in many laboratories creative-proteomics.comkuleuven.be. The assay can be highly sensitive, capable of detecting as little as 5 pmol of ACC, with typical conversion yields of ACC to ethylene around 80% tind.ionih.govresearchgate.netstir.ac.uk. This GC-based approach can also be adapted for quantifying ACC conjugates, such as malonyl-ACC (MACC), by first hydrolyzing the conjugate to ACC before the ethylene liberation step kuleuven.bestir.ac.uk.

Data Table: Key Features of GC-Based Ethylene Liberation Assay for ACC

Assay Component/ParameterDescriptionRelevant Citations
Principle Chemical conversion of 1-Aminocyclopropane-1-carboxylic acid (ACC) to ethylene, followed by Gas Chromatographic (GC) detection of ethylene. nih.govtind.ioresearchgate.netnih.gov
Primary Reagents Sodium hypochlorite (NaOCl) with mercury(II) ions (Hg2+) nih.govtind.ionih.govresearchgate.net; alternative methods may use pyridoxal (B1214274) phosphate (B84403), MnCl2, and H2O2 researchgate.net. nih.govtind.ioresearchgate.netnih.govresearchgate.net
Detection Limit Capable of detecting as low as 5 pmol of ACC. tind.ioresearchgate.net
Typical Yield Approximately 80% conversion of ACC to ethylene. tind.ionih.govresearchgate.netstir.ac.uk
Interferences Potential interference from mono- and di-alkyl amines, and ethanol (B145695) in the presence of ammonia (B1221849) or other amines. nih.gov
Conjugate Analysis Malonyl-ACC (MACC) can be indirectly quantified by first hydrolyzing it to ACC, then proceeding with the ethylene liberation and GC detection steps. kuleuven.bestir.ac.uk
Advantages Established methodology, accessible instrumentation, good sensitivity. creative-proteomics.comkuleuven.be

Role of Acc As a Research Tool and Precursor in Chemical Biology

Use of ACC in Investigating Plant Responses to Biotic and Abiotic Stress

ACC is frequently used to investigate how plants respond to a variety of environmental challenges. By applying ACC, researchers can simulate the ethylene (B1197577) production that often accompanies stress, thereby elucidating the role of this hormone in defense and adaptation mechanisms.

Studies have demonstrated that ACC and ethylene are central to a plant's response to bacterial pathogens. For instance, in Arabidopsis, mutants deficient in ACC production (acs mutants) show increased susceptibility to infection by Pseudomonas syringae. frontiersin.org Conversely, ethylene-insensitive mutants, such as ein2, exhibit heightened susceptibility to pathogens like Erwinia carotovora (now reclassified as Pectobacterium). frontiersin.org The application of ACC can often reverse these effects in ethylene-deficient mutants, highlighting its crucial role in pathogen defense. Furthermore, some plant growth-promoting rhizobacteria (PGPR) produce ACC deaminase, an enzyme that breaks down ACC, thereby lowering plant ethylene levels and mitigating stress responses that can be detrimental to the plant. nih.govfrontiersin.org This interplay between microbial ACC deaminase and plant ACC levels is a key area of research in understanding plant-microbe interactions.

In the context of abiotic stress, ACC has been instrumental in studying responses to conditions such as waterlogging, drought, and salinity. For example, the fungal endophyte Trichoderma asperellum, which produces ACC deaminase, has been shown to enhance wheat tolerance to waterlogging stress by modulating ethylene levels. frontiersin.org The application of ACC in controlled experiments allows for the precise investigation of ethylene-dependent signaling pathways in response to these abiotic stressors.

Stress TypeOrganism/SystemKey Findings
Biotic Stress
Pathogen Infection (Pseudomonas syringae)Arabidopsis thaliana (acs mutants)ACC-deficient mutants show increased susceptibility to infection. frontiersin.org
Pathogen Infection (Erwinia carotovora)Arabidopsis thaliana (ein2 mutants)Ethylene-insensitive mutants exhibit increased susceptibility. frontiersin.org
Fungal Pathogen (Verticillium dahliae)Tomato, EggplantACC deaminase expression in the fungus affects its virulence. apsnet.org
Abiotic Stress
WaterloggingWheat (Triticum aestivum) with Trichoderma asperellumFungal ACC deaminase enhances tolerance by modulating ethylene levels. frontiersin.org
SalinityVarious crop plantsACC deaminase-producing bacteria can mitigate salt stress by lowering ethylene levels. researchgate.net
DroughtVarious crop plantsACC deaminase-producing bacteria can reduce ethylene-induced growth inhibition under drought conditions. researchgate.net

ACC as a Modulator in Plant Growth and Development Studies

Exogenous application of ACC is a standard method for studying the effects of ethylene on plant growth and development. It allows for the controlled induction of ethylene-related phenotypes, such as the "triple response" in etiolated seedlings (inhibition of root and hypocotyl elongation, and exaggerated apical hook), fruit ripening, and senescence.

ACC's influence on root development is a particularly active area of research. While ethylene is generally known to inhibit primary root elongation, studies have shown that ACC can modulate root architecture in complex ways. frontiersin.orgresearchgate.netpnas.orgnih.gov For instance, in Arabidopsis, ACC treatment can lead to changes in lateral root formation. researchgate.netpnas.orgnih.gov The use of ACC in conjunction with ethylene-insensitive mutants has been crucial in dissecting the signaling pathways that govern these developmental processes.

The role of ACC in flower senescence and fruit ripening is another well-studied area. Application of ACC can accelerate these processes, providing a model system for investigating the genetic and molecular mechanisms involved. This has significant implications for agriculture and horticulture, where controlling ripening and senescence is of economic importance.

ACC Analogs and Inhibitors as Probes for Enzyme Mechanism Studies

The study of ACC biosynthesis and its regulation has been greatly facilitated by the use of ACC analogs and inhibitors. These chemical probes allow for the detailed investigation of the enzymes involved in this pathway, particularly ACC synthase and ACC oxidase.

Aminophosphonate analogs of ACC, where the carboxyl group is replaced by a phosphonic acid group, have been synthesized and used as inhibitors to study enzyme mechanisms. oup.comnih.govresearchgate.netnih.govresearchgate.net These analogs can act as transition state analogs, binding tightly to the active site of enzymes and providing valuable information about their catalytic mechanisms. oup.comnih.gov

Inhibitors of ACC oxidase have also been instrumental in understanding the final step of ethylene biosynthesis. Compounds like salicylhydroxamic acid and silver nitrate (B79036) can inhibit ACC oxidase activity, thereby blocking the conversion of ACC to ethylene. scbt.com More recently, pyrazinamide (B1679903) and its derivatives have been identified as inhibitors of ACC oxidase, and structural studies have revealed how these molecules bind to the enzyme's active site. nih.gov The use of such inhibitors allows researchers to separate the effects of ACC from those of ethylene.

ACC deaminase is another enzyme that has been studied using ACC and its analogs. This enzyme, found in some bacteria and fungi, cleaves ACC into α-ketobutyrate and ammonia (B1221849). nih.govfrontiersin.org Understanding the mechanism of ACC deaminase is important for its potential applications in agriculture to mitigate plant stress. nih.govfrontiersin.orgresearchgate.netscience.gov

Exploration of ACC's Signaling Role Independent of Ethylene Production

A growing body of evidence suggests that ACC can function as a signaling molecule in its own right, independent of its conversion to ethylene. This has opened up a new frontier in understanding plant signaling.

One of the most compelling lines of evidence for an ethylene-independent role of ACC comes from studies on root cell expansion. In the Arabidopsis fei1 fei2 mutant, which has defects in cell wall biosynthesis, the root swelling phenotype can be rescued by inhibitors of ethylene biosynthesis but not by inhibitors of ethylene perception. frontiersin.orgfrontiersin.orgnih.gov This indicates that ACC, or a derivative thereof, is the signaling molecule in this pathway. Further research has implicated ACC in sensing cell wall integrity and regulating cell expansion. frontiersin.orgnih.gov

Recent studies have also uncovered an ethylene-independent role for ACC in modulating root development by affecting the expression of key regulatory genes like WOX5 and CLE peptides. researchgate.netpnas.orgnih.gov Additionally, ACC has been shown to be involved in pollen tube attraction in Arabidopsis through an ethylene-independent mechanism that involves the activation of glutamate (B1630785) receptor-like channels and subsequent changes in calcium ion currents. nih.govrepec.org These findings highlight the expanding repertoire of ACC's functions in plant biology and underscore its importance as a versatile signaling molecule. mdpi.com

Future Directions and Emerging Research Avenues in Acc Research

Unraveling Novel ACC Conjugates and their Biological Functions

The regulation of ACC availability is a critical control point for ethylene (B1197577) production. One key mechanism for this regulation is the conjugation of ACC to other molecules, which can sequester ACC or potentially generate new signaling compounds. While the existence of ACC conjugates has been known for some time, research is now focused on identifying novel conjugates and elucidating their precise biological functions.

Currently, three major ACC conjugates have been identified in plants:

1-malonyl-ACC (MACC) : Often considered the primary and most abundant conjugate, MACC is formed by the enzyme ACC-N-malonyltransferase. It is generally viewed as an irreversible conjugate, effectively removing ACC from the pool available for ethylene synthesis. The translocation of MACC into the vacuole is thought to be a significant mechanism for controlling ACC homeostasis.

γ-glutamyl-ACC (GACC) : This conjugate is formed through the action of a γ-glutamyl transpeptidase. Its role is less clear than that of MACC, but it is also believed to contribute to the regulation of the active ACC pool.

jasmonyl-ACC (JA-ACC) : The discovery of JA-ACC revealed a direct link between the ethylene and jasmonic acid signaling pathways. This conjugation may serve as a mechanism to co-regulate both hormone levels, though its exact signaling role remains an active area of investigation.

Future research is aimed at discovering other, perhaps less abundant or condition-specific, ACC conjugates. The potential for ACC to be conjugated with other amino acids to form dipeptides is also being explored. A significant challenge is to move beyond simply identifying these molecules to understanding their biological relevance. It is hypothesized that these conjugates may not only act as storage or inactivation forms of ACC but could also possess their own unique signaling properties, independent of ethylene.

Table 1: Known ACC Conjugates and Their Putative Functions

Conjugate Name Abbreviation Enzyme Putative Function
1-malonyl-1-aminocyclopropane-1-carboxylic acid MACC ACC-N-malonyl transferase Sequesters ACC, regulating the pool for ethylene synthesis. nih.govnih.gov
γ-glutamyl-1-aminocyclopropane-1-carboxylic acid GACC γ-glutamyl-transpeptidase Contributes to the regulation of the available ACC pool. nih.govnih.gov
jasmonyl-1-aminocyclopropane-1-carboxylic acid JA-ACC Jasmonic acid resistance 1 (JAR1) May co-regulate ethylene and jasmonate levels. nih.govnih.gov

Investigating the Specificity and Regulation of ACC Transport Mechanisms

The spatial separation of ACC synthesis and its conversion to ethylene necessitates sophisticated transport mechanisms. ACC is known to be mobile within the plant, participating in both short- and long-distance signaling to trigger remote ethylene responses. For instance, ACC produced in the roots of a flooded plant can be transported via the xylem to the shoots, where it is converted to ethylene to induce responses like hyponasty.

The identification of specific transporters is a key step in understanding this process. Recent studies have implicated amino acid transporters, such as the Lysine (B10760008) Histidine Transporter (LHT) family, in the uptake of ACC. For example, a dipeptide of ACC was shown to be taken up in Arabidopsis partially via LHT1. researchgate.net This suggests that ACC may be recognized and transported by general amino acid transport systems.

Future research will focus on:

Identifying the full suite of ACC transporters: It is likely that a variety of transporters with different affinities and specificities are involved in moving ACC across cellular membranes and throughout the plant.

Understanding the regulation of these transporters: Research will need to uncover how developmental cues and environmental stresses modulate the expression and activity of ACC transporters to control ethylene production in specific tissues at specific times.

Elucidating subcellular transport: The compartmentalization of ACC and its conjugates, such as MACC, between the cytosol and the vacuole is crucial for regulating ACC availability. nih.gov The specific mechanisms governing this subcellular traffic, including the role of ATP-dependent tonoplast carriers, require further investigation.

Comprehensive Understanding of ACC's Interplay with Other Phytohormones

Plant development and stress responses are not governed by single hormones but by a complex network of interactions. ACC and its product, ethylene, are central nodes in this network, engaging in extensive crosstalk with other phytohormones. This interplay can be synergistic or antagonistic, and it fine-tunes the plant's response to a myriad of internal and external signals.

The stability of ACC synthase (ACS), the rate-limiting enzyme in ACC synthesis, is a key point of hormonal integration. Several phytohormones have been shown to modulate the turnover of ACS proteins, thereby directly impacting ACC and ethylene production. mdpi.com

Auxin: Known to promote ethylene biosynthesis by increasing the transcription of certain ACS genes and by stabilizing the resulting ACS proteins. mdpi.com

Brassinosteroids and Cytokinins: These growth-promoting hormones have been found to decrease the turnover of ACS2 and ACS5 proteins, thus enhancing their stability. mdpi.com

Gibberellin: This hormone also decreases the turnover of ACS proteins. mdpi.com Conversely, ethylene can affect gibberellin levels, creating a feedback loop. researchgate.net

Salicylic (B10762653) Acid (SA): The interaction with SA is complex; for instance, SA has been shown to stabilize ACS5 but decrease the stability of ACS2. mdpi.com

Understanding this hormonal interplay is critical, as ACC itself is now recognized as a signaling molecule independent of ethylene. nih.gov This raises the question of how ACC's signaling function is integrated with the signaling pathways of other hormones. Future research aims to dissect these complex interactions at a molecular level, identifying the signaling hubs and transcription factors that mediate the crosstalk and ultimately shape the plant's phenotype.

Advanced Computational Modeling for Enzyme Engineering and Inhibitor Design

Advances in computational biology offer powerful tools to study the enzymes at the heart of ACC metabolism: ACC synthase (ACS) and ACC oxidase (ACO). Through molecular modeling, researchers can gain detailed insights into the three-dimensional structure of these enzymes, their active sites, and their catalytic mechanisms. mdpi.comkenyon.edu

Enzyme Engineering: Computational models are invaluable for enzyme engineering. By simulating how specific amino acid changes might affect protein folding, stability, and substrate binding, researchers can rationally design modified enzymes with enhanced or novel properties. For example, understanding the dimeric nature of ACS and the shared active sites between monomers is crucial for engineering its activity. kenyon.edu Similarly, identifying the key residues in the ACO active site that coordinate with iron and bind ACC provides a roadmap for modifying its efficiency or substrate specificity. mdpi.comfrontiersin.org

Inhibitor Design: Computational modeling is also a cornerstone of modern drug and herbicide discovery. By docking virtual libraries of small molecules into the active sites of ACS and ACO, scientists can predict which compounds are likely to act as inhibitors. acs.orgnih.gov This approach can significantly accelerate the discovery of new chemical tools to control ethylene production. For instance, detailed structural knowledge of the ACS active site and how it binds its cofactor pyridoxal-5'-phosphate (PLP) and substrate has facilitated the understanding of competitive inhibitors like aminoethoxyvinylglycine (AVG). kenyon.edu Future computational studies can help in designing even more potent and specific inhibitors for both ACS and ACO, which could have significant applications in agriculture and post-harvest technology.

Table 2: Key Enzymes in ACC Metabolism and Modeling Applications

Enzyme Abbreviation Function Computational Modeling Applications
1-aminocyclopropane-1-carboxylate synthase ACS Catalyzes the conversion of S-adenosyl-L-methionine (SAM) to ACC. kenyon.edu Understanding dimer structure, active site mechanism, and designing competitive inhibitors (e.g., AVG). kenyon.eduacs.org
1-aminocyclopropane-1-carboxylate oxidase ACO Oxidizes ACC to ethylene, cyanide, and carbon dioxide. frontiersin.org Elucidating the role of cofactors (iron, ascorbate), identifying key active site residues, and guiding inhibitor design. mdpi.comfrontiersin.org

Exploration of ACC Metabolism in Diverse Organisms Beyond Higher Plants

While ACC is best known for its role in higher plants, its metabolism is not exclusive to them. A variety of microorganisms, including bacteria and fungi, can also process ACC, often to the benefit of associated plants. The most well-studied example is the enzyme ACC deaminase .

Found in many plant growth-promoting bacteria (PGPB) and some fungi, ACC deaminase cleaves ACC into ammonia (B1221849) and α-ketobutyrate. mdpi.com By taking up ACC exuded from plant roots and breaking it down, these microbes can lower the plant's ACC levels, thereby reducing stress-induced ethylene production that might otherwise inhibit root growth. mdpi.com This microbial activity represents a fascinating inter-kingdom interaction centered on ACC metabolism.

Furthermore, the biosynthesis of ACC is not limited to plants. The discovery of an ACC synthase in bacteria that produces free ACC from S-adenosyl methionine highlights that the capacity to synthesize this unique cyclic amino acid exists in other domains of life.

Future research in this area is expanding to:

Survey a wider range of organisms: Exploring diverse environments, from soil microbiomes to marine ecosystems, for novel ACC metabolizing enzymes.

Characterize new enzymes and pathways: Beyond ACC deaminase, investigating other potential enzymatic modifications or degradation pathways for ACC in microorganisms.

Explore the role of ACC in animal systems: While ACC is primarily associated with plants and microbes, its potential presence or metabolic fate in animals is a largely unexplored frontier. The common abbreviation "ACC" also refers to Acetyl-CoA carboxylase in animal metabolism, an enzyme involved in fatty acid synthesis, creating a point of potential confusion that necessitates careful distinction in research. wikipedia.orgnih.govfrontiersin.org A thorough investigation is needed to determine if 1-aminocyclopropane-1-carboxylic acid plays any role in animal physiology or is simply metabolized if ingested.

Q & A

(Basic) What are the recommended protocols for synthesizing and characterizing 1-Aminocyclopropanol?

Methodological Answer:
Synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition or hydrolysis of 1-aminocyclopropanecarboxylic acid derivatives. Purification is achieved via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate:hexane eluent). Characterization requires:

  • NMR spectroscopy (¹H/¹³C) to confirm cyclopropane ring integrity and amine group presence .
  • Mass spectrometry (MS) for molecular ion verification (e.g., m/z 88 for the parent ion).
  • Elemental analysis to validate purity (>98% for enzymatic studies) .
    Note: Handle static discharge risks during synthesis as per OSHA guidelines .

(Basic) What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Storage: Keep in airtight containers at 2–8°C, away from oxidizing agents and moisture. Use desiccants to prevent hydrolysis .
  • PPE: Wear nitrile gloves, lab coats, and respiratory filters (FFP2/N95) during prolonged exposure. Avoid skin/eye contact; rinse immediately with water for 15 minutes if exposed .
  • Waste disposal: Neutralize with dilute HCl (1 M) before incineration to avoid cyclopropane ring decomposition byproducts .

(Advanced) How does this compound inhibit aldehyde dehydrogenase (ALDH), and what experimental designs validate this mechanism?

Methodological Answer:
this compound acts as a suicide substrate for ALDH, forming a covalent adduct with the enzyme’s active-site cysteine. Validate via:

  • Kinetic assays: Monitor NADH production (340 nm) in ALDH reactions with acetaldehyde. Pre-incubation with this compound reduces NADH generation, indicating inhibition .
  • Mass spectrometry of enzyme-inhibitor complexes: Detect mass shifts corresponding to adduct formation .
  • X-ray crystallography: Resolve inhibitor-bound ALDH structures to confirm binding geometry (e.g., PDB ID 3INZ analogs) .

(Advanced) How can researchers resolve contradictions in reported toxicity profiles of this compound across studies?

Methodological Answer:
Discrepancies often arise from differences in:

  • Dosage regimens: Compare acute (single-dose LD50 in rodents) vs. chronic exposure (28-day subacute toxicity in cell lines) .
  • Metabolic variability: Use liver microsomal assays to assess species-specific CYP450 metabolism rates .
  • Analytical methods: Standardize HPLC-UV protocols (C18 column, 220 nm detection) to quantify parent compound vs. metabolites (e.g., cyclopropanone derivatives) .
    Example: Lindberg et al. (1975) linked coprine (a this compound derivative) to disulfiram-like toxicity in fungi, requiring controlled ethanol co-exposure .

(Basic) What are the standard applications of this compound in biochemical research?

Methodological Answer:

  • ALDH inhibition studies: Used to mimic alcohol intolerance phenotypes in rodent models .
  • Ethylene biosynthesis modulation: Acts as an ACC oxidase inhibitor in plant physiology studies (e.g., delaying fruit ripening) .
  • Toxicology models: Induces acetaldehyde accumulation for studying alcohol-related organ damage .

(Advanced) How can computational modeling enhance the design of this compound analogs with improved selectivity?

Methodological Answer:

  • Molecular docking (AutoDock Vina): Screen analogs against ALDH2 vs. ALDH1A1 to prioritize selectivity. Use crystal structures (e.g., PDB 1O04) for binding pocket analysis .
  • QM/MM simulations: Calculate transition-state energies for adduct formation to optimize cyclopropane ring stability .
  • ADMET prediction (SwissADME): Filter analogs for bioavailability and reduced hepatotoxicity risks .

(Basic) What analytical techniques are used to assess this compound stability under varying pH conditions?

Methodological Answer:

  • pH stability assays: Incubate compound in buffers (pH 2–12) at 37°C. Monitor degradation via:
    • UV-Vis spectroscopy (λmax 260 nm for amine group loss).
    • HPLC-MS to identify breakdown products (e.g., cyclopropanone at pH >10) .
  • Kinetic modeling: Calculate t1/2 using first-order decay equations. Optimal stability is observed at pH 6–8 .

(Advanced) How does this compound compare to disulfiram in modulating acetaldehyde metabolism, and how can study designs address their differential effects?

Methodological Answer:

  • Mechanistic divergence: Disulfiram inhibits ALDH irreversibly via diethyldithiocarbamate complexes, while this compound requires metabolic activation to cyclopropanone .
  • In vivo models: Use ALDH2-knockout mice to isolate this compound-specific effects. Measure blood acetaldehyde (GC-MS) post-ethanol challenge .
  • Dose-response profiling: Compare ED50 values in reducing ethanol-induced dopamine release (microdialysis in rat striatum) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.